molecular formula C10H6ClN5O B184298 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone CAS No. 1503-68-0

5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No. B184298
CAS RN: 1503-68-0
M. Wt: 247.64 g/mol
InChI Key: PXDKCEJJDZPWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a pyridazine ring and an azide group. The synthesis of this compound has been a topic of interest for many researchers, and various methods have been developed to produce it.

Mechanism of Action

The mechanism of action of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone in lab experiments is its ability to selectively inhibit the production of pro-inflammatory cytokines and prostaglandins. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cancer. Finally, the synthesis of new derivatives of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has been achieved through various methods. One of the most common methods is the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with sodium azide in the presence of a catalyst such as copper sulfate. Another method involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with sodium azide in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

CAS RN

1503-68-0

Product Name

5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

5-azido-4-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H

InChI Key

PXDKCEJJDZPWLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl

Other CAS RN

1503-68-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.